molecular formula C5H8N4O B097531 5-Amino-1-methyl-1h-pyrazole-4-carboxamide CAS No. 18213-75-7

5-Amino-1-methyl-1h-pyrazole-4-carboxamide

Cat. No.: B097531
CAS No.: 18213-75-7
M. Wt: 140.14 g/mol
InChI Key: JGSQVTVXGXOSCH-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 18213-75-7) is a pyrazole derivative with the molecular formula C₅H₈N₄O and a molecular weight of 140.14 g/mol. It is characterized by a methyl group at the 1-position, an amino group at the 5-position, and a carboxamide group at the 4-position of the pyrazole ring . Key physical properties include a high melting point (231–232°C) and a purity grade of ≥95% in commercial samples . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of antitumor agents and enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Targeting Fibroblast Growth Factor Receptor (FGFR)

5-Amino-1-methyl-1H-pyrazole-4-carboxamide acts as a pan-FGFR inhibitor, which is crucial in cancer treatment. It covalently binds to FGFR, inhibiting its activity and subsequently reducing cell proliferation and angiogenesis. This mechanism is particularly relevant for tumors that express FGFR mutations.

Case Study: Cancer Cell Proliferation Inhibition

A study demonstrated that derivatives of this compound significantly suppressed the proliferation of various cancer cell lines, including:

  • NCI-H520 (lung cancer): IC50_{50} = 19 nM
  • SNU-16 (gastric cancer): IC50_{50} = 59 nM
  • KATO III (gastric cancer): IC50_{50} = 73 nM .

These findings indicate its potential as a therapeutic agent against FGFR-driven cancers.

Agricultural Chemistry

The compound has been explored for its efficacy in agrochemicals. It has shown promise in inhibiting plant pathogens, which can be leveraged for developing fungicides.

Case Study: Antifungal Activity

Research indicated that certain derivatives of 5-amino-pyrazole-4-carboxamides exhibited high antifungal activity against Fusarium oxysporum , achieving 100% inhibition at specific concentrations . This highlights its potential use in crop protection strategies.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for the creation of diverse heterocyclic compounds, which are essential in pharmaceuticals and material science.

Applications in Synthesis

  • Heterocyclic Compounds : The compound is utilized to synthesize poly-substituted heterocycles through reactions such as Friedländer cyclocondensation.
  • Combinatorial Libraries : It is employed to create combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold, facilitating the discovery of new bioactive compounds .

Summary Table of Applications

Application AreaSpecific Use CaseResults/Outcomes
Medicinal ChemistryFGFR inhibition in cancer treatmentSignificant suppression of cancer cell growth
Agricultural ChemistryAntifungal agent against plant pathogens100% inhibition of Fusarium oxysporum
Organic SynthesisBuilding block for heterocyclesSynthesis of diverse biologically active compounds

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the amino and carboxamide groups allows it to form hydrogen bonds and interact with active sites of target proteins . These interactions can lead to changes in the activity of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole-4-carboxamide Derivatives with Aryl Substituents

Substitution at the 3-position of the pyrazole ring with aryl groups significantly alters physicochemical and biological properties. Examples include:

Compound Name CAS Number Substituents (Position) Melting Point (°C) Biological Relevance Evidence ID
5-Amino-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamide N/A 3-(4-MeO-PhNH), 4-CONHPh 175–177 Antitumor candidate
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide N/A 3-PhNH, 4-CONHPh 247 Antitumor evaluation
5-Amino-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide N/A 3-PhNH, 4-CONH(4-MePh) 178 Structural diversity study
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide 51516-69-9 1-(4-FPh), 4-CONH₂ N/A Higher similarity (0.94)

Key Findings :

  • Melting Point Variability: The introduction of bulky aryl groups (e.g., phenylamino) at the 3-position increases melting points compared to the parent compound (e.g., 247°C vs. 231°C) .
  • Biological Activity : Antitumor activity correlates with electron-donating substituents (e.g., methoxy groups) .

Pyrazole-4-carbonitrile and Carboxylic Acid Derivatives

Replacing the carboxamide group with a carbonitrile or carboxylic acid modifies reactivity and solubility:

Compound Name CAS Number Functional Group (Position) Melting Point (°C) Similarity Score Evidence ID
5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile N/A 4-CN, 1-(Cl-CH₂CH₂) N/A N/A
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile 5334-43-0 4-CN, 1-Ph N/A 0.72
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid N/A 4-COOH, 1-Ph N/A N/A

Key Findings :

  • Carbonitrile Derivatives : Exhibit lower polarity than carboxamides, influencing pharmacokinetic properties .
  • Carboxylic Acid Derivatives: Potential for salt formation (e.g., with amines), enhancing bioavailability .

Positional Isomers and Structural Analogs

Positional isomerism (e.g., amino group at 3- vs. 5-position) drastically affects properties:

Compound Name CAS Number Structure Similarity Score Evidence ID
3-Amino-1-methyl-1H-pyrazole-4-carboxamide 89181-79-3 Amino at 3, carboxamide at 4 0.90
5-Amino-1-methyl-1H-pyrazole-3-carboxamide N/A Amino at 5, carboxamide at 3 N/A N/A

Key Findings :

  • 3-Amino Isomer: Higher similarity (0.90) to the parent compound but distinct hydrogen-bonding patterns due to altered substituent positions .

Heterocyclic and Functionalized Derivatives

Compound Name CAS Number Structural Feature Application Evidence ID
4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide 1004451-79-9 Ethyl at 1, CONH(3-MeOPh) at 5 Enzyme inhibition
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide 792953-15-2 Pyridinyl at 1 Kinase inhibition

Key Findings :

  • Heterocyclic Substituents : Pyridinyl or piperidinyl groups enhance binding to biological targets (e.g., kinases) .

Data Tables

Table 1: Physicochemical Comparison of Selected Analogs

Compound Name Molecular Formula Melting Point (°C) Similarity Score
5-Amino-1-methyl-1H-pyrazole-4-carboxamide C₅H₈N₄O 231–232 Reference
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile C₁₀H₈N₄ N/A 0.72
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide C₁₀H₉FN₄O N/A 0.94

Biological Activity

5-Amino-1-methyl-1H-pyrazole-4-carboxamide (often abbreviated as AMPC) is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMPC, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

  • Molecular Formula : C5H8N4O
  • Molar Mass : 140.14 g/mol
  • Structural Characteristics : The compound features a pyrazole ring with an amino group and a carboxamide functional group, which contribute to its reactivity and biological interactions .

The biological activity of AMPC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : AMPC has been shown to inhibit specific enzymes linked to inflammatory processes and cancer progression. For instance, it acts as a selective inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several types of cancer .
  • Modulation of Signaling Pathways : By binding to cellular receptors, AMPC can modulate signaling pathways that regulate cell proliferation, survival, and apoptosis .

Anticancer Activity

Recent studies have highlighted the potential of AMPC derivatives as anticancer agents:

  • In Vitro Studies : Various derivatives have demonstrated significant antiproliferative effects against cancer cell lines, including NCI-H520 (lung cancer), SNU-16, and KATO III (gastric cancer), with IC50 values ranging from 19 nM to 73 nM .
  • Mechanism : The anticancer activity is linked to the inhibition of FGFRs, which play a crucial role in tumor growth and metastasis. For example, compound 10h was found to irreversibly bind to FGFR1, leading to reduced cell proliferation in targeted cancer cells .

Anti-inflammatory Effects

AMPC exhibits anti-inflammatory properties by inhibiting the activation of microglia and astrocytes in the brain. In vivo studies demonstrated that AMPC derivatives reduced inflammation markers in models induced by lipopolysaccharides (LPS) .

Antimicrobial Activity

Some studies have reported the antimicrobial properties of AMPC derivatives against various bacterial strains:

  • Antibacterial Testing : Compounds derived from AMPC showed significant inhibition zones against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin .

Case Studies

  • FGFR Inhibition : A study designed novel 5-amino-1H-pyrazole-4-carboxamide derivatives that selectively inhibited FGFRs. Compound 10h demonstrated potent activity against both wild-type and mutant forms of FGFRs, suggesting its potential as a therapeutic agent for resistant cancers .
  • Neuroprotection : Research involving LPS-induced inflammation in BV-2 microglial cells showed that AMPC derivatives could mitigate oxidative stress and neuroinflammation, indicating their potential for treating neurodegenerative diseases .

Research Findings Summary Table

Activity Target/Effect IC50/Outcome
AnticancerFGFRsIC50 = 19 - 73 nM
Anti-inflammatoryMicroglial activationReduced inflammation markers
AntimicrobialBacterial strains (e.g., K. pneumoniae)Inhibition zones larger than ampicillin

Properties

IUPAC Name

5-amino-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSQVTVXGXOSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295449
Record name 5-amino-1-methyl-1h-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18213-75-7
Record name 18213-75-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102026
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Record name 5-amino-1-methyl-1h-pyrazole-4-carboxamide
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Record name 5-amino-1-methyl-1H-pyrazole-4-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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